2-Bromo-1-chloro-3-cyclopropoxybenzene
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Overview
Description
2-Bromo-1-chloro-3-cyclopropoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It features a benzene ring substituted with bromine, chlorine, and a cyclopropoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-3-cyclopropoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and greener solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-3-cyclopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the benzene ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) can be used.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include carboxylic acids or ketones.
Coupling: Products are typically biaryl compounds.
Scientific Research Applications
2-Bromo-1-chloro-3-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-cyclopropoxybenzene involves its interaction with molecular targets through its functional groups. The halogen atoms and the cyclopropoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-1-chloro-3-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other halogenated benzenes.
Properties
Molecular Formula |
C9H8BrClO |
---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
2-bromo-1-chloro-3-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8BrClO/c10-9-7(11)2-1-3-8(9)12-6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
WSTMWXCOXRDBDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)Cl)Br |
Origin of Product |
United States |
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